(6-(Aminométhyl)pyridin-3-YL)méthanol

Vue d'ensemble

Description

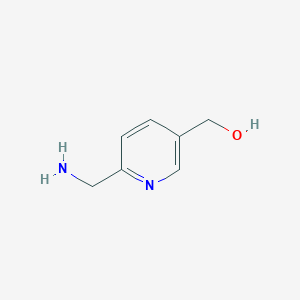

(6-(Aminomethyl)pyridin-3-YL)methanol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

(6-(Aminomethyl)pyridin-3-YL)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:

Starting Material: The process begins with 3-pyridinemethanol.

Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.

Purification: The resulting product is then purified to obtain (6-(Aminomethyl)pyridin-3-YL)methanol.

Industrial Production Methods: In industrial settings, the production of (6-(Aminomethyl)pyridin-3-YL)methanol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Various reduced derivatives.

Substitution Products: Substituted pyridine derivatives.

Mécanisme D'action

The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(6-Methylpyridin-3-YL)methanol: A similar compound with a methyl group instead of an aminomethyl group.

(6-Hydroxymethylpyridin-3-YL)methanol: A compound with a hydroxymethyl group at the 6-position.

Uniqueness:

Functional Groups: The presence of both aminomethyl and hydroxymethyl groups in (6-(Aminomethyl)pyridin-3-YL)methanol makes it unique compared to its analogs.

Reactivity: The combination of these functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.

Activité Biologique

(6-(Aminomethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by an aminomethyl group and a hydroxymethyl group. Its unique structure contributes to its significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The chemical formula of (6-(Aminomethyl)pyridin-3-yl)methanol is CHNO, with a molecular weight of approximately 138.17 g/mol. The presence of both amino and hydroxyl functional groups enhances its reactivity and biological activity. The InChI Key for this compound is QZVYQKXGQWZJBM-UHFFFAOYSA-N.

Biological Activity Overview

Research indicates that (6-(Aminomethyl)pyridin-3-yl)methanol exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, affecting dopamine and serotonin transporters, which could be relevant for treating mood disorders or neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.

The biological activity of (6-(Aminomethyl)pyridin-3-yl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. For instance, it can affect the activity of oxidoreductases, impacting oxidative stress responses.

- Receptor Interactions : It has been suggested that (6-(Aminomethyl)pyridin-3-yl)methanol can bind to various receptors in the central nervous system, modulating neurotransmitter levels and signaling pathways.

- Gene Expression Modulation : This compound may influence gene expression related to cellular metabolism and stress responses, potentially leading to protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of (6-(Aminomethyl)pyridin-3-yl)methanol or structurally related compounds:

- Antimicrobial Studies : A study highlighted that derivatives of pyridine exhibit significant antimicrobial activity against various pathogens. The presence of the aminomethyl group is critical for enhancing this activity.

- Neuropharmacological Research : Another research effort focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the 6-position significantly influenced binding affinity to dopamine and serotonin transporters, suggesting potential antidepressant properties .

- Inflammation Models : In vivo studies demonstrated that certain pyridine derivatives could reduce markers of inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the uniqueness of (6-(Aminomethyl)pyridin-3-yl)methanol, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (6-Amino-5-bromopyridin-3-yl)methanol | 1027785-19-8 | 0.78 | Contains bromine; potential halogen-related reactivity. |

| 2-Amino-3-hydroxymethylpyridine | 23612-57-9 | 0.78 | Lacks the aminomethyl group; different biological profile. |

| (5-Methylpyridin-3-yl)methanol | 102074-19-1 | 0.77 | Methyl instead of aminomethyl; altered lipophilicity. |

| 6-Amino-3-pyridinecarboxylic acid | 3167-49-5 | 0.78 | Contains a carboxylic acid group; different acidity properties. |

This table illustrates how (6-(Aminomethyl)pyridin-3-YL)methanol stands out due to its specific combination of functional groups that enhance its biological activity across various fields such as pharmaceuticals and agriculture.

Propriétés

IUPAC Name |

[6-(aminomethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSCYCNQOANMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964349 | |

| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496945-97-2 | |

| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.